
Ester de TCO-PNB
Vue d'ensemble
Description
TCO-PNB Ester is an organic compound that features a cyclooctene ring and a nitrophenyl carbonate group
Applications De Recherche Scientifique
TCO-PNB Ester has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive carbonate group.
Medicine: Explored for its potential in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
Target of Action
The primary target of TCO-PNB Ester, also known as [(4Z)-Cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate or rel-(1R-4E-pR)-Cyclooct-4-en-1-yl (4-nitrophenyl) carbonate, is the ubiquitin-proteasome system within cells . This system is crucial for protein degradation, which is an essential process in maintaining cellular homeostasis.
Mode of Action
TCO-PNB Ester is an alkyl/ether-based linker for PROTACs (Proteolysis-Targeting Chimeras), which are molecules designed to degrade specific proteins within cells . It contains a p-nitrobenzyl (PNB) ester group that is amine reactive and a trans-cyclooctene (TCO) group that is reactive with tetrazines . The compound binds to its target proteins and induces their degradation by leveraging the ubiquitin-proteasome system .
Result of Action
The primary result of TCO-PNB Ester’s action is the selective degradation of specific proteins within cells . This can have various molecular and cellular effects, depending on the function of the degraded protein.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PNB Ester typically involves the reaction of cyclooctene with 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbonate linkage. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
TCO-PNB Ester undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The carbonate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted carbonates depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.
1,2,4-Triazole-containing compounds: Heterocyclic compounds with diverse applications in pharmaceuticals and materials science.
Uniqueness
TCO-PNB Ester is unique due to its combination of a cyclooctene ring and a nitrophenyl carbonate group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in different fields of research make it a valuable compound for scientific exploration.
Propriétés
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h1-2,8-11,13H,3-7H2/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMMADPCDJNXAH-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate](/img/structure/B1414238.png)
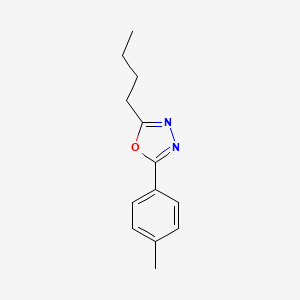
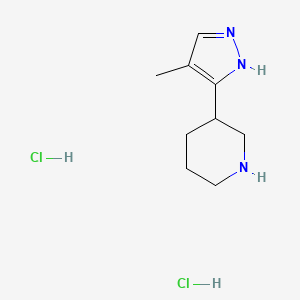

![4-[(4-Ethoxypyrazol-1-yl)methyl]aniline](/img/structure/B1414246.png)
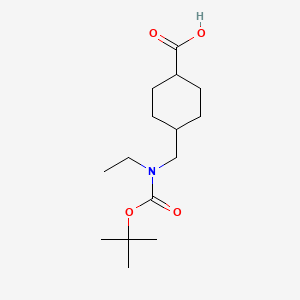



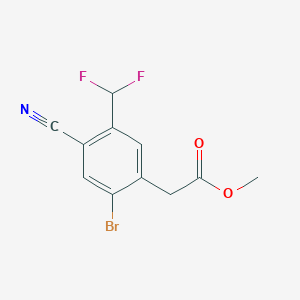

![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1414256.png)
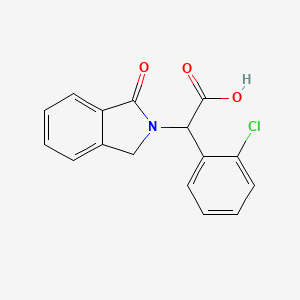
![Ethyl 1-({[2-(methoxycarbonyl)-4-methylthien-3-yl]amino}carbonothioyl)piperidine-3-carboxylate](/img/structure/B1414259.png)
